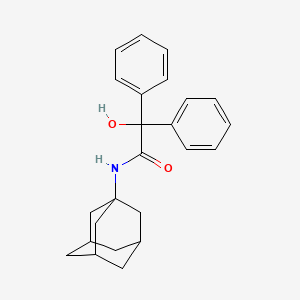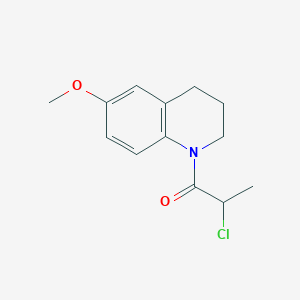
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide, also known as ADPA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. ADPA is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It is a derivative of adamantane, a tricyclic hydrocarbon that is commonly used as a building block for organic compounds.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglial cells. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in these cells. In vivo studies have shown that N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is its versatility as a building block for the synthesis of various compounds. It can be easily modified to introduce different functional groups and improve its properties. Another advantage is its relatively low toxicity, which makes it suitable for use in biological systems. However, one of the main limitations of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is its limited solubility in water, which can make it difficult to work with in aqueous systems. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide. One direction is the synthesis of novel N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide derivatives with improved properties such as solubility, stability, and bioavailability. Another direction is the investigation of the mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide and its effects on various signaling pathways in the body. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, the use of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide as a building block for the synthesis of novel materials and catalysts could lead to the development of new technologies with unique properties and applications.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide involves the reaction of 1-adamantanecarbonyl chloride with 2-hydroxy-2,2-diphenylacetamide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been studied extensively for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-22(25-23-14-17-11-18(15-23)13-19(12-17)16-23)24(27,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19,27H,11-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQKLYPTWAANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)

![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)